molecular formula C9H14O2 B2914871 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 271767-67-0

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2914871
CAS RN: 271767-67-0
M. Wt: 154.209
InChI Key: AGOSTYZIUXCVOX-UHFFFAOYSA-N
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Description

“3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as carboxylic acids. Its exact properties and applications are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Peptide Incorporation

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives, closely related to 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid, have been synthesized and incorporated into linear and cyclic peptides. This process starts from [1.1.1]propellane and employs both solution chemistry and solid-phase techniques (Pätzel et al., 2004).

Chemical Synthesis and Biological Studies

A practical synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, another similar compound, has been reported. This synthetic pathway is crucial for expanding the frontiers of contemporary medicinal chemistry and has been used as a probe in biological studies (Thirumoorthi & Adsool, 2016).

Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines

A method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been developed. This process tolerates various functional groups and is significant for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

Acidity and Substituent Effects

The acidities of substituted bicyclo[1.1.1]pentane-1-carboxylic acids have been studied, offering insights into the electron density and acidity variations caused by different substituents (Wiberg, 2002).

Bridgehead Reactivity and Ring System Interactions

Studies on bridgehead reactivity and interactions within the bicyclo[1.1.1]pentane ring system have provided understanding on the reactivities and stabilities of various substituted compounds, including those similar to 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid (Adcock et al., 1999).

Safety and Hazards

The safety and hazards associated with “3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid” are not well-documented in the literature .

Future Directions

The future directions for the study and application of “3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid” are not well-documented in the literature .

properties

IUPAC Name

3-propylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSTYZIUXCVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid

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